molecular formula C19H27F3N2O2 B2548594 tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 1983938-18-6

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

Cat. No.: B2548594
CAS No.: 1983938-18-6
M. Wt: 372.432
InChI Key: VVQRKCDIXBPOMS-UHFFFAOYSA-N
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Description

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethylbenzyl group, and a piperidinylmethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the piperidine ring with a trifluoromethylbenzyl halide under basic conditions.

    Carbamoylation: The final step involves the reaction of the piperidine derivative with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Chemical Biology: The compound is used as a tool to study biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl {4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methylcarbamate
  • tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}ethylcarbamate

Uniqueness

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is unique due to the specific combination of functional groups it possesses. The presence of the trifluoromethyl group imparts distinct electronic properties, while the piperidine ring and carbamate moiety contribute to its overall chemical behavior and potential biological activity.

Properties

CAS No.

1983938-18-6

Molecular Formula

C19H27F3N2O2

Molecular Weight

372.432

IUPAC Name

tert-butyl N-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(7-9-23-10-8-18)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11,23H,7-10,12-13H2,1-3H3,(H,24,25)

InChI Key

VVQRKCDIXBPOMS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F

solubility

not available

Origin of Product

United States

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